1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone is a complex organic compound characterized by its multiple functional groups Its structure features a phenyl ring substituted with a sulfonyl group, a piperazine ring, a propoxy linker, a hydroxy group, a methoxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can be achieved through a multi-step organic synthesis process. One potential synthetic route includes the following steps:
Formation of the piperazine derivative: : Reacting piperazine with phenylsulfonyl chloride to obtain 1-(4-phenylsulfonyl)piperazine under basic conditions.
Alkylation: : The resulting piperazine derivative is further reacted with 2-bromo-3-hydroxypropane to form 2-hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propane.
Etherification: : This intermediate is subjected to etherification with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base to form the corresponding ether.
Formation of ethanone moiety: : Finally, the aldehyde group is oxidized to form this compound using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include using continuous flow reactors, improved catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone can undergo several types of chemical reactions:
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group.
Reduction: : The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : PCC, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation products: : Aldehydes or ketones from the hydroxy group.
Reduction products: : Thiol derivatives from the sulfonyl group.
Substitution products: : Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Potential inhibitor for specific enzymes or receptors.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or cellular pathways. The phenylsulfonyl and piperazine moieties may play a role in binding to active sites, while the hydroxy and methoxy groups can influence solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone include:
1-(4-{2-Hydroxy-3-[4-(methylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone: : Methylsulfonyl derivative.
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-methylpiperazinyl]propoxy}-3-methoxyphenyl)ethanone: : Methylpiperazine derivative.
1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperidinyl]propoxy}-3-methoxyphenyl)ethanone: : Piperidine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-17(25)18-8-9-21(22(14-18)29-2)30-16-19(26)15-23-10-12-24(13-11-23)31(27,28)20-6-4-3-5-7-20/h3-9,14,19,26H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHNMXQCIZCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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